

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Methylphenyl)benzamide

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Abstract

This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of **N-(4-Methylphenyl)benzamide**. This compound, a derivative of benzamide, has historical significance rooted in the development of fundamental organic reactions and continues to be a relevant scaffold in medicinal chemistry. This document consolidates key data, presents detailed experimental protocols for its synthesis, and visualizes the synthetic workflow, serving as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction and Historical Context

The discovery of **N-(4-Methylphenyl)benzamide** is intrinsically linked to the development of one of the foundational methods for amide synthesis: the Schotten-Baumann reaction. First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction provides a robust method for the acylation of amines with acid chlorides in the presence of a base.^{[1][2]} This reaction, often carried out under biphasic conditions with an aqueous base, efficiently produces amides and esters.^[1]

N-(4-Methylphenyl)benzamide, also known as p-tolylbenzamide, is a classic example of a product formed via this reaction, resulting from the condensation of p-toluidine and benzoyl chloride. Historically, the synthesis of such amides was crucial for the structural elucidation and

derivatization of amines and carboxylic acids. In contemporary research, the N-aryl benzamide moiety, exemplified by **N-(4-Methylphenyl)benzamide**, serves as a key structural motif in the design of biologically active molecules, including potential kinase inhibitors.

Physicochemical Properties

N-(4-Methylphenyl)benzamide is a white to off-white crystalline solid. Its relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the amide functional group. The presence of both a phenyl and a tolyl group contributes to its hydrophobic nature, resulting in good solubility in many organic solvents and limited solubility in water.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₃ NO	[3]
Molecular Weight	211.26 g/mol	[3]
CAS Number	582-78-5	[4]
Appearance	White to off-white crystalline solid	
Melting Point	158-162 °C	
Solubility	Soluble in ethanol and acetone; limited solubility in water.	
Density	~1.202 g/cm ³	

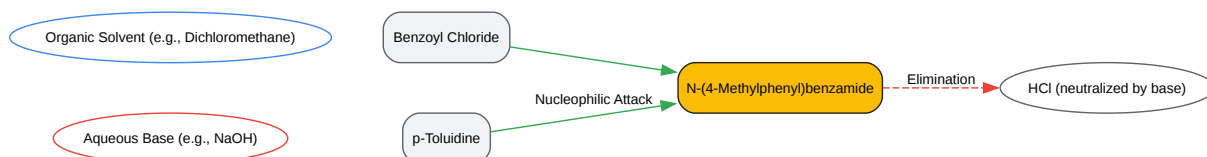
Table 2: Spectroscopic Data

Technique	Key Peaks/Shifts	Reference(s)
FTIR (cm ⁻¹)	~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), 1313 (C-N stretch), aromatic C=C and C-H bands.	[5]
¹ H NMR (CDCl ₃ , δ ppm)	~8.02 (s, 1H, NH), ~7.78 (d, 2H), ~7.67 (d, 2H), ~7.36 (t, 2H), ~7.27 (d, 2H), ~7.15 (m, 1H), ~2.43 (s, 3H, CH ₃).	[6]
¹³ C NMR (CDCl ₃ , δ ppm)	~165.9, ~142.4, ~138.2, ~132.2, ~129.5 (2C), ~129.1 (2C), ~127.2 (2C), ~124.5, ~120.4 (2C), ~21.6.	[6]

Synthesis of N-(4-Methylphenyl)benzamide

The most common and historically significant method for the synthesis of **N-(4-Methylphenyl)benzamide** is the Schotten-Baumann reaction between p-toluidine and benzoyl chloride.

Reaction Scheme



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Fig. 1: Synthesis of **N-(4-Methylphenyl)benzamide** via Schotten-Baumann Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **N-(4-Methylphenyl)benzamide** based on the principles of the Schotten-Baumann reaction.

Materials:

- p-Toluidine (1.0 equivalent)
- Benzoyl chloride (1.05 equivalents)
- 10% Aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Distilled water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol or a hexane/ethyl acetate mixture for recrystallization

Equipment:

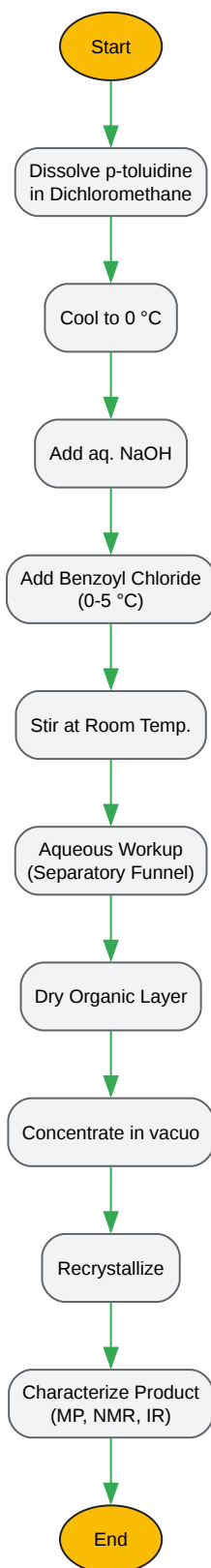
- Round-bottom flask or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Büchner funnel and filter paper
- Ice bath
- Rotary evaporator (optional)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve p-toluidine (1.0 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
- **Addition of Base:** Slowly add the 10% aqueous sodium hydroxide solution (2.0 eq.) to the stirred solution of p-toluidine.
- **Acylation:** While vigorously stirring the biphasic mixture, add benzoyl chloride (1.05 eq.) dropwise from a dropping funnel over a period of 20-30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl (to remove any unreacted p-toluidine), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation and Purification:** Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to obtain pure **N-(4-Methylphenyl)benzamide** as a crystalline solid.
- **Characterization:** Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **N-(4-Methylphenyl)benzamide**.



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Fig. 2: Experimental Workflow for the Synthesis and Purification.

Conclusion

N-(4-Methylphenyl)benzamide is a compound with a rich history tied to the fundamental development of organic synthesis. Its straightforward preparation via the Schotten-Baumann reaction, coupled with its stable and versatile structure, has made it a valuable building block in various fields, most notably in the design of novel therapeutic agents. This technical guide has provided a consolidated resource on its historical context, physicochemical and spectroscopic properties, and a detailed, reproducible protocol for its synthesis, intended to aid researchers and professionals in the fields of chemistry and drug development.

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